(2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
This compound is a triazolopyrimidine derivative featuring a piperazine-linked methanone scaffold substituted with halogenated aromatic groups. Its structure comprises:
- 2-Chloro-6-fluorophenyl group: A dihalogenated benzene ring contributing to steric bulk and electronic modulation.
- Triazolo[4,5-d]pyrimidin-7-yl core: A fused heterocyclic system known for kinase inhibition and nucleic acid mimicry.
- Piperazine linker: Facilitates conformational flexibility and solubility modulation.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N7O/c22-15-2-1-3-16(24)17(15)21(32)30-10-8-29(9-11-30)19-18-20(26-12-25-19)31(28-27-18)14-6-4-13(23)5-7-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLHQQSDQSGGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC=C5Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that exhibits significant biological activity. Its structure incorporates a triazole and piperazine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClFN8O3 |
| Molecular Weight | 482.86 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=C(C=CC(=C5)Cl)N+[O-] |
The biological activity of this compound primarily stems from its interaction with specific targets within biological systems. The presence of the triazole and piperazine rings allows for diverse interactions with enzymes and receptors.
Target Interactions
- Enzyme Inhibition : The triazole moiety has been shown to act as a potent inhibitor of various enzymes involved in cellular signaling pathways.
- Receptor Binding : The piperazine ring can enhance binding affinity to neurotransmitter receptors, influencing neurological functions.
Antifungal Activity
Research indicates that derivatives of the triazole core exhibit significant antifungal properties. A study highlighted that 1,2,4-triazole derivatives demonstrate broad-spectrum antifungal activity against various pathogens. The compound's structure suggests potential effectiveness against resistant strains due to its unique binding interactions with fungal enzymes .
Anticancer Properties
The compound's ability to inhibit cell proliferation has been noted in several studies. Triazole derivatives have been linked to anticancer activity through mechanisms such as:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth in xenograft models.
These findings suggest that the compound may serve as a lead in developing new chemotherapeutic agents .
Antibacterial Effects
The presence of the piperazine group enhances the antibacterial activity of the compound. Studies have shown that similar compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological efficacy of this compound:
- Substituent Variations : Modifications on the phenyl rings can significantly alter potency and selectivity against specific targets.
- Linker Length and Composition : The length and nature of the linker between the triazole and piperazine moieties influence biological activity.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antifungal Study : A recent investigation into 1,2,4-triazole derivatives demonstrated varying degrees of antifungal efficacy based on structural modifications. The most potent derivatives exhibited MIC values in the range of against resistant fungal strains .
- Anticancer Efficacy : In vitro studies showed that compounds similar to our target inhibited cancer cell lines with IC50 values below , indicating strong potential for therapeutic use .
- Antibacterial Testing : Compounds were tested against a panel of bacteria, revealing MIC values as low as for certain derivatives against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Differences and Implications
Core Heterocycle Variability: The target compound’s triazolopyrimidine core (vs. quinoline in Compound 2l ) may enhance selectivity for ATP-binding pockets in kinases due to its planar, aromatic structure. Compound 2l’s quinoline moiety confers antimalarial activity via heme polymerization inhibition, a mechanism absent in triazolopyrimidines .
Substituent Effects: The 4-fluorophenyl group in the target compound increases lipophilicity (clogP ~3.2 estimated) compared to the chlorophenoxy group in , which may improve membrane permeability.
Pharmacokinetic Profiles :
- Piperazine-containing compounds (e.g., target compound and 2l ) exhibit enhanced solubility in acidic environments due to protonation of the piperazine nitrogen.
- The 4,4-difluorocyclohexyl group in 2l improves metabolic stability by resisting cytochrome P450 oxidation, a feature absent in the target compound.
Research Findings from Analogues
- Compound 2l : Demonstrated potent antimalarial activity (IC₅₀ = 12 nM against Plasmodium falciparum), attributed to the quinoline-piperazine scaffold. Its HRMS data (m/z 393.1417) align with theoretical calculations, confirming synthetic accuracy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
